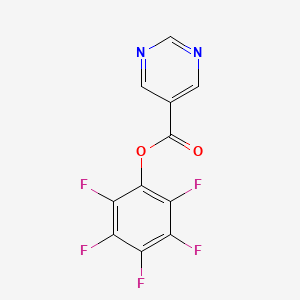

Pentafluorofenil pirimidina-5-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

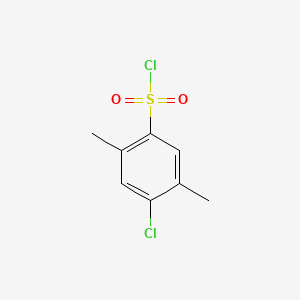

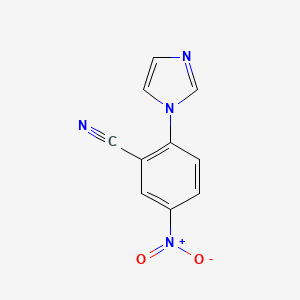

Pentafluorophenyl pyrimidine-5-carboxylate, also known as PFP-5-C, is a fluorinated organic compound that has recently been studied for its potential applications in scientific research. This compound has been studied for its ability to form covalent bonds with other molecules and its unique chemical properties, which can be used to modify the structure and properties of molecules.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

“Pentafluorofenil pirimidina-5-carboxilato” se utiliza como un producto especializado en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría usarse en la identificación, cuantificación y caracterización de proteínas en un organismo dado.

Agentes Neuroprotectores y Antineuroinflamatorios

Este compuesto se ha utilizado en la síntesis de nuevos híbridos de triazol-pirimidina, que han mostrado prometedoras propiedades neuroprotectoras y antiinflamatorias . Se ha encontrado que estos compuestos inhiben la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células microgliales humanas estimuladas con LPS . También exhibieron una actividad neuroprotectora prometedora al reducir la expresión de la chaperona del retículo endoplásmico (ER), BIP, y el marcador de apoptosis caspasa-3 escindida en células neuronales humanas .

Aplicaciones Antimicrobianas

El andamiaje de pirimidina, que es parte del “this compound”, se ha utilizado en el desarrollo de fármacos antimicrobianos . Estos fármacos se utilizan para tratar infecciones causadas por microorganismos como bacterias, virus, hongos y parásitos.

Aplicaciones Antimaláricas

El andamiaje de pirimidina también ha encontrado aplicaciones en el desarrollo de fármacos antimaláricos . Estos medicamentos se utilizan para prevenir y tratar la malaria, una enfermedad causada por parásitos que ingresan al cuerpo a través de la picadura de un mosquito.

Aplicaciones Antivirales

Los fármacos antivirales, que se utilizan para tratar infecciones virales, también se han desarrollado utilizando el andamiaje de pirimidina . Estos medicamentos funcionan inhibiendo el desarrollo del virus en el cuerpo.

Aplicaciones Anticancerígenas

El andamiaje de pirimidina se ha utilizado en el desarrollo de fármacos anticancerígenos . Estos fármacos funcionan inhibiendo el crecimiento de las células cancerosas en el cuerpo.

Aplicaciones Antiinflamatorias y Analgésicas

El andamiaje de pirimidina se ha utilizado en el desarrollo de fármacos antiinflamatorios y analgésicos . Estos fármacos se utilizan para reducir la inflamación y aliviar el dolor.

Aplicaciones Anticonvulsivas

El andamiaje de pirimidina también se ha utilizado en el desarrollo de fármacos anticonvulsivos . Estos medicamentos se utilizan para prevenir o reducir la gravedad de los ataques epilépticos o convulsiones.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is suggested that the compound may have potential neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes that contribute to its therapeutic effects .

Biochemical Pathways

It is suggested that the compound may influence pathways related to neuroprotection and anti-inflammation .

Result of Action

It is suggested that the compound may exhibit neuroprotective and anti-inflammatory properties .

Análisis Bioquímico

Biochemical Properties

Pentafluorophenyl pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition. This property makes Pentafluorophenyl pyrimidine-5-carboxylate a useful tool in studying enzyme kinetics and protein function.

Cellular Effects

Pentafluorophenyl pyrimidine-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways by binding to key proteins involved in these pathways . This inhibition can lead to changes in gene expression, affecting the overall function of the cell. Additionally, Pentafluorophenyl pyrimidine-5-carboxylate can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Pentafluorophenyl pyrimidine-5-carboxylate involves several key interactions at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds, which can result in irreversible inhibition of the enzyme. Additionally, Pentafluorophenyl pyrimidine-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentafluorophenyl pyrimidine-5-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to Pentafluorophenyl pyrimidine-5-carboxylate can lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of Pentafluorophenyl pyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and alter cellular processes without causing significant toxicity . At high doses, Pentafluorophenyl pyrimidine-5-carboxylate can cause toxic effects, including damage to tissues and organs. These toxic effects are often dose-dependent and can vary between different animal models.

Metabolic Pathways

Pentafluorophenyl pyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites such as citrate and succinate.

Transport and Distribution

Within cells and tissues, Pentafluorophenyl pyrimidine-5-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of Pentafluorophenyl pyrimidine-5-carboxylate can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F5N2O2/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)4-1-17-3-18-2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPLYNSLIVPKAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640176 |

Source

|

| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-48-9 |

Source

|

| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

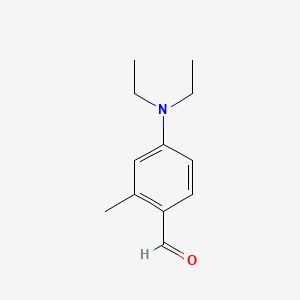

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)